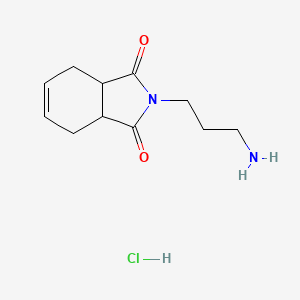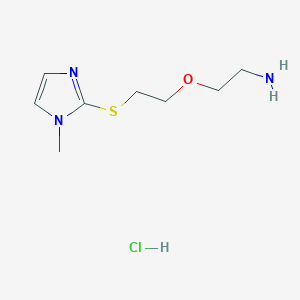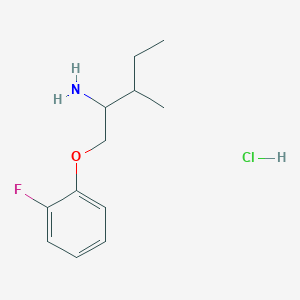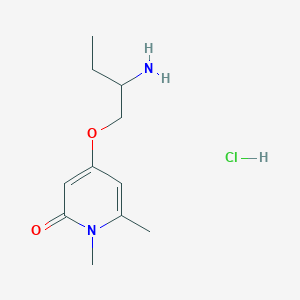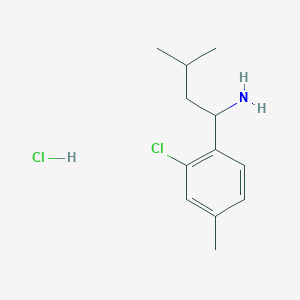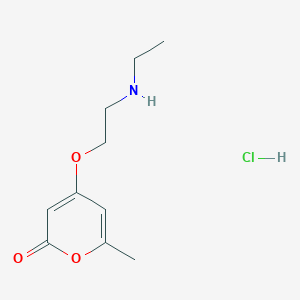
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Descripción general
Descripción
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Mode of Action
Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation .
Biochemical Pathways
The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation .
Pharmacokinetics
Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection
Result of Action
The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy .
Action Environment
The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.
Propiedades
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSHHVAFQQMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)

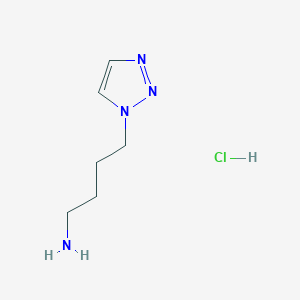

![[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1471418.png)
![6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1471420.png)
